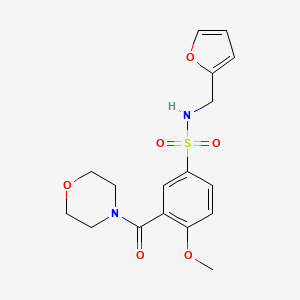

![molecular formula C16H21NO3 B5588194 3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol involves several key steps. One method includes the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a crucial intermediate in its synthesis. This process uses stereoselective hydrolysis of acyl derivatives with whole cell preparations containing enzymes from native sources to obtain highly optically pure compounds (Kapoor et al., 2003). Another approach involves the labeling of antihypertensive drugs with carbon-14 for structural confirmation (Gransden, Roth, & Takahashi, 1983).

Molecular Structure Analysis

The molecular structure of 3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol is characterized by complex intermolecular interactions and bond formations. For example, the reaction of 3-(1-naphthyloxy)-2-hydroxy-1-propyl tosylate with isopropylamine demonstrates the dependence of reaction pathways on the solvent used, indicating a nuanced molecular interaction (Tamaki, Yada, & Kudo, 1972).

Chemical Reactions and Properties

The compound is involved in various chemical reactions, such as the catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin, demonstrating its versatility in organic synthesis (Jovanovic et al., 2006). Its role in the metabolism of propranolol, a beta-blocker, through omega-hydroxylation, showcases its chemical properties and significance in pharmacology (Shetty & Nelson, 1986).

Physical Properties Analysis

The physical properties of this compound can be studied through spectroscopic and diffractometric techniques, as seen in the analysis of polymorphic forms of related pharmaceutical compounds (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties are also highlighted in its interactions with other molecules, as demonstrated in the study of jet-cooled complexes of naphthyl-1-ethanol with amino-propanol, revealing insights into its chiral discrimination and intermolecular hydrogen bonds (Seurre et al., 2004).

Applications De Recherche Scientifique

Catalytic Synthesis Intermediates

The compound 3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol serves as a critical intermediate in the synthesis of various pharmacologically active molecules, notably beta-blockers like propranolol. Research demonstrates the development of new and improved catalytic procedures for synthesizing intermediates leading to such compounds, emphasizing the significance of selectivity and yield enhancements for pharmaceutical applications. The methodologies involve both homogeneous and heterogeneous phase-transfer catalysis (PTC), showcasing advancements in achieving high purity requirements for active pharmaceutical ingredients (Jovanovic et al., 2006).

Reaction Kinetics and Solvent Influence

Explorations into the reaction kinetics of related compounds, such as 3-(1-naphthyloxy)-2-hydroxy-1-propyl tosylate, with isopropylamine reveal that the reaction pathway is significantly influenced by the choice of solvent. This research provides valuable insights into how nonpolar and polar solvents affect the direct substitution and epoxide formation pathways, respectively. Such findings are crucial for optimizing reaction conditions in synthetic chemistry, particularly for pharmaceutical synthesis (Tamaki et al., 1972).

Magnetic and Optical Materials

Further applications extend into materials science, where compounds with similar structures are utilized in the development of magnetic and optical materials. Research into coordination clusters and single-molecule magnets incorporating naphthyl and hydroxypropyl components has shown promising results for the advancement of magnetic storage media and optical devices. These studies demonstrate the materials' remarkable stability across a wide pH range and in various solvents, alongside their potential for high-density information storage and processing technologies (Yu et al., 2021).

Synthetic Methodologies and Chemical Stability

The chemical stability and reactivity of similar compounds have been pivotal in creating efficient synthetic methodologies for complex molecules, including pharmaceuticals and polymers. Investigations into carbopalladation reactions and the synthesis of naphthalene derivatives through palladium-catalyzed annulation highlight the compound's versatility in organic synthesis. Such research not only expands the toolbox for chemists but also opens new pathways for the development of novel materials and active substances (Tian et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-9-3-8-17-11-15(19)12-20-16-7-6-13-4-1-2-5-14(13)10-16/h1-2,4-7,10,15,17-19H,3,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWPHKBFEKXPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CNCCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)

![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)